1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with a molecular formula of C11H16N2O4. This compound is known for its unique structure, which includes a pyrazole ring substituted with a tert-butoxy group and a carboxylic acid group. It is used in various scientific research applications due to its interesting chemical properties.
Scientific Research Applications
1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of 1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the tert-butoxy group: This step involves the alkylation of the pyrazole ring with tert-butyl bromoacetate under basic conditions.
Oxidation and carboxylation: The final steps involve oxidation of the intermediate compound followed by carboxylation to introduce the carboxylic acid group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The tert-butoxy and carboxylic acid groups can also participate in binding interactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-4-carboxylic acid can be compared with similar compounds such as:
1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-3-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at a different position on the pyrazole ring.
1-(2-tert-butoxy-1-methyl-2-oxoethyl)-1H-pyrazole-5-carboxylic acid: Another isomer with the carboxylic acid group at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and binding properties.
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-7(10(16)17-11(2,3)4)13-6-8(5-12-13)9(14)15/h5-7H,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOYEOPTJNZIRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)N1C=C(C=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201142869 | |
Record name | 1H-Pyrazole-1-acetic acid, 4-carboxy-α-methyl-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201142869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1856096-94-0 | |
Record name | 1H-Pyrazole-1-acetic acid, 4-carboxy-α-methyl-, 1-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1856096-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-1-acetic acid, 4-carboxy-α-methyl-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201142869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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